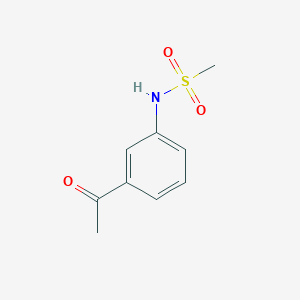

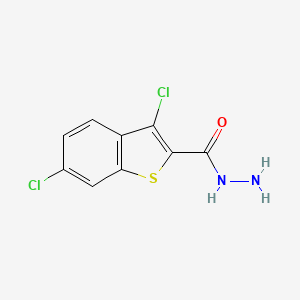

N-(3-acetylphenyl)methanesulfonamide

Descripción general

Descripción

N-(3-acetylphenyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, which are characterized by the presence of a methanesulfonyl group attached to an amine. These compounds are of interest due to their conformational properties and potential biological activities. The methanesulfonyl group is a common moiety in various pharmaceuticals and agrochemicals due to its biocompatibility and chemical stability .

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)methanesulfonamide and related compounds typically involves the acylation of methanesulfonamides. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, indicating a method of acylation that could potentially be applied to the synthesis of N-(3-acetylphenyl)methanesulfonamide . Additionally, the formation of N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines through oxidation suggests a pathway for introducing the methanesulfonyl group into aromatic compounds .

Molecular Structure Analysis

The molecular structure of methanesulfonamides is characterized by the orientation of the N-H bond in relation to substituents on the aromatic ring. For example, in N-(2,4-dichlorophenyl)methanesulfonamide, the N-H bond is syn to the ortho-chloro substituent, which is a common feature observed in other methanesulfonanilides . Similarly, in N-(3,4-dichlorophenyl)methanesulfonamide, the N-H bond is syn to the meta-chloro group . These orientations can influence the biological activity of the compounds as the amide hydrogen is positioned to interact with receptor molecules .

Chemical Reactions Analysis

Methanesulfonamides can undergo various chemical reactions, including acylation and bond cleavage. For instance, N-acyl and N-methanesulfonyl isoquinolines were treated to produce different products through elimination and cleavage reactions . These reactions demonstrate the reactivity of the methanesulfonyl group and its derivatives, which is crucial for the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamides are influenced by their molecular conformations and substituents. Vibrational and NMR spectroscopic studies, along with theoretical computations, have been used to analyze the stable conformers of these compounds . For example, the conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis revealed six different rotational isomers, with the most stable form being identified through experimental and theoretical data . These properties are essential for understanding the behavior of methanesulfonamides in different environments and their potential applications.

Aplicaciones Científicas De Investigación

Chemoselective N-Acylation Reagents

N-(3-acetylphenyl)methanesulfonamide and its derivatives are utilized as chemoselective N-acylation reagents in organic synthesis. Kondo et al. (2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their utility in achieving good chemoselectivity in reactions (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

Structural and Conformational Analysis

The molecular structure and conformation of N-(3-acetylphenyl)methanesulfonamide derivatives have been extensively studied. For instance, Gowda et al. (2007) analyzed the conformation and bond parameters of N-(3,4-Dichlorophenyl)methanesulfonamide, contributing to understanding the structural features of these compounds (B. Gowda, S. Foro, H. Fuess, 2007).

Synthesis of Indoles

N-(3-acetylphenyl)methanesulfonamide derivatives are used in the synthesis of indoles, which are important in pharmaceutical chemistry. Sakamoto et al. (1988) demonstrated a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides (T. Sakamoto, Y. Kondo, S. Iwashita, T. Nagano, H. Yamanaka, 1988).

Chiral Phosphine-Catalyzed Reactions

N-(3-acetylphenyl)methanesulfonamide derivatives play a role in chiral phosphine-catalyzed reactions. Jiang et al. (2008) used these compounds in the synthesis of gamma-butenolides, showcasing their application in asymmetric synthesis (Ying Jiang, Yong‐Ling Shi, M. Shi, 2008).

Computational Studies

Computational studies on N-(3-acetylphenyl)methanesulfonamide and its derivatives provide insights into their molecular properties. Karabacak et al. (2010) conducted a DFT-based study on the molecular conformation, NMR chemical shifts, and vibrational transitions of related compounds (M. Karabacak, M. Cinar, M. Kurt, 2010).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNQCUWLQFFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351681 | |

| Record name | N-(3-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)methanesulfonamide | |

CAS RN |

2417-42-7 | |

| Record name | N-(3-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)